molecular formula C10H9Cl2N3 B1467381 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1250041-33-8

4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole

Cat. No. B1467381
CAS RN: 1250041-33-8
M. Wt: 242.1 g/mol
InChI Key: YHOOJTWZVATZBL-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . The compound you mentioned has additional chloromethyl and chlorophenylmethyl groups attached to it, which could potentially affect its reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be predicted using computational chemistry or determined experimentally, but specific data for this compound is not available in my current resources.

Scientific Research Applications

Synthesis and Material Applications

Triazole derivatives have been synthesized for use as energetic materials , with studies highlighting their preparation and the evaluation of their thermal stability and density. These materials are notable for their good thermal stability and relatively high density, making them potential candidates for applications in energetic materials (Wang et al., 2007).

Corrosion Inhibition

Research on triazole derivatives also explores their role as corrosion inhibitors . The efficiency of these compounds in preventing corrosion and dissolution of metals in acidic environments has been investigated, with findings indicating significant inhibition effects. For example, certain triazole derivatives have been shown to offer high inhibition efficiency, protecting metals in environments like hydrochloric acid solutions (Bentiss et al., 2007; Lagrenée et al., 2002).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and environmental impact . Without specific data, it’s hard to provide an accurate safety profile for this compound.

properties

IUPAC Name

4-(chloromethyl)-1-[(3-chlorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOJTWZVATZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole
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